AMPD2 inhibitor 2

AMPD2 inhibition IC50 comparison species ortholog activity

AMPD2 inhibitor 2 (also known as compound 21; CAS 3026893-31-9) is a synthetic small molecule that functions as a potent and selective allosteric inhibitor of adenosine monophosphate deaminase 2 (AMPD2), the liver-predominant isoform of the AMP deaminase family. The compound belongs to the 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide chemical class, with a molecular formula of C₂₆H₂₇F₂N₃O₃ and a molecular weight of 467.51 g/mol.

Molecular Formula C26H27F2N3O3
Molecular Weight 467.5 g/mol
Cat. No. B12402162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPD2 inhibitor 2
Molecular FormulaC26H27F2N3O3
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCC1(CN(C2=C(N1CC3=CC=C(C=C3)COC4=CC=C(C=C4)CO)C(=C(C=C2)F)F)C(=O)N)C
InChIInChI=1S/C26H27F2N3O3/c1-26(2)16-30(25(29)33)22-12-11-21(27)23(28)24(22)31(26)13-17-3-5-19(6-4-17)15-34-20-9-7-18(14-32)8-10-20/h3-12,32H,13-16H2,1-2H3,(H2,29,33)
InChIKeyJCOIRZMTHVXDKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMPD2 Inhibitor 2: Selective Allosteric AMP Deaminase 2 Modulator with Defined Ex Vivo Activity


AMPD2 inhibitor 2 (also known as compound 21; CAS 3026893-31-9) is a synthetic small molecule that functions as a potent and selective allosteric inhibitor of adenosine monophosphate deaminase 2 (AMPD2), the liver-predominant isoform of the AMP deaminase family [1]. The compound belongs to the 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide chemical class, with a molecular formula of C₂₆H₂₇F₂N₃O₃ and a molecular weight of 467.51 g/mol [2]. It exhibits sub-micromolar inhibitory potency against both human and mouse AMPD2 orthologs and induces a conformational change in the enzyme's substrate-binding pocket that prevents AMP binding, establishing a distinct allosteric mechanism of inhibition [1].

Why Generic AMPD2 Inhibitor Substitution Fails: Mechanistic and Selectivity Divergence of Compound 21


Generic substitution among AMPD2 inhibitors is scientifically unsound due to fundamental differences in chemotype, mechanism of action, and selectivity profile across the AMP deaminase family. AMPD2 inhibitor 2 (compound 21) is a 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide that acts as an allosteric modulator, inducing a conformational change that disrupts the substrate pocket [1]. In contrast, AMPD2 inhibitor 1 represents a structurally distinct chemotype (a pyridine carboxylic acid derivative) lacking the allosteric mechanism and the defined ex vivo liver engagement data that characterize compound 21 [2]. Moreover, the endogenous substrate AMP binds to the same catalytic site across AMPD1, AMPD2, and AMPD3 isoforms, making competitive inhibitors inherently prone to off-target isoform activity; the allosteric binding mode of compound 21 provides a structural basis for enhanced isoform discrimination [1]. These divergent properties translate into materially different experimental outcomes and preclude direct interchangeability in research applications requiring defined AMPD2 engagement.

AMPD2 Inhibitor 2 (Compound 21) Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data


AMPD2 Inhibitor 2 vs. AMPD2 Inhibitor 1: Sub-Micromolar Potency Against Human and Mouse Orthologs

AMPD2 inhibitor 2 (compound 21) demonstrates inhibitory potency against recombinant human AMPD2 with an IC₅₀ of 0.1 μM (100 nM), whereas AMPD2 inhibitor 1, a structurally distinct pyridine carboxylic acid derivative, exhibits an IC₅₀ of 0.03 μM (30 nM) against the same human enzyme [1][2]. While AMPD2 inhibitor 1 is approximately 3.3-fold more potent against hAMPD2 in this recombinant assay, AMPD2 inhibitor 2 provides defined activity against mouse AMPD2 (IC₅₀ = 0.28 μM), a data point not consistently documented for AMPD2 inhibitor 1, enabling cross-species translational studies [1].

AMPD2 inhibition IC50 comparison species ortholog activity

AMPD2 Inhibitor 2 (Compound 21) vs. Lead Compound 8: Evolution of Potency and Ex Vivo Translation

AMPD2 inhibitor 2 (compound 21) emerged from a structure-activity relationship (SAR) campaign that originated from HTS hit compound 4 and progressed through lead compound 8. Compound 8 demonstrated allosteric modulation and served as the basis for X-ray crystallographic determination of the inhibitor binding mode [1]. Further elaboration of compound 8 produced compound 21, which retained the allosteric mechanism while achieving potent inhibitory activity in ex vivo evaluation of mouse liver—a functional milestone not reported for compound 8 [1].

structure-activity relationship lead optimization ex vivo liver engagement

AMPD2 Inhibitor 2 vs. Endogenous Substrate AMP: Allosteric Conformational Disruption vs. Competitive Binding

AMPD2 inhibitor 2 (compound 21) binds to an allosteric site on AMPD2 and induces a conformational change that alters the substrate-binding pocket, thereby preventing AMP from engaging the catalytic site [1][2]. This mechanism is distinct from competitive inhibition (e.g., by substrate analogs that directly occupy the AMP-binding pocket), which is the default mode for the endogenous substrate AMP and likely for other inhibitors that bind orthosterically. X-ray crystallographic analysis of the related compound 8 in complex with AMPD2 (PDB 8HUB) confirmed that this chemical series occupies a site remote from the catalytic center, validating the allosteric mechanism [2].

allosteric modulation mechanism of action substrate pocket conformational change

AMPD2 Inhibitor 2 (Compound 21) vs. Alternative Chemotypes: Defined Preclinical Application in High-Fat Diet Mouse Models

AMPD2 inhibitor 2 (compound 21) has been explicitly designated for evaluating the physiological role of AMPD2 in mice maintained on a high-fat diet [1]. This specific application context distinguishes compound 21 from other AMPD2 inhibitors, including AMPD2 inhibitor 1, which is primarily associated with research on sugar craving, salt craving, umami craving, and addiction biology rather than metabolic syndrome models [2]. The high-fat diet model relevance of compound 21 aligns with the established role of AMPD2 in hepatic energy homeostasis and fatty liver pathogenesis.

metabolic syndrome high-fat diet in vivo model validation obesity research

AMPD2 Inhibitor 2 Structural Differentiation: Unique 3,3-Dimethyltetrahydroquinoxaline Scaffold with X-Ray Validated Binding Mode

AMPD2 inhibitor 2 (compound 21) possesses a unique 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide core scaffold that is distinct from the pyridine carboxylic acid chemotype of AMPD2 inhibitor 1 [1][2]. Critically, the binding mode of this tetrahydroquinoxaline series has been experimentally determined via X-ray crystallography (PDB 8HUB for the compound 8 analog; 3.25 Å resolution), confirming occupation of an allosteric pocket remote from the AMP-binding site [3]. No such structural biology data are available for AMPD2 inhibitor 1 or other commercially available AMPD2 inhibitor chemotypes.

chemical scaffold X-ray crystallography binding mode structural biology

AMPD2 Inhibitor 2 (Compound 21): Validated Research Application Scenarios


Metabolic Syndrome and Obesity Research: High-Fat Diet Mouse Model Studies

AMPD2 inhibitor 2 (compound 21) is explicitly validated for evaluating the physiological role of AMPD2 in mice maintained on a high-fat diet [1]. Researchers investigating AMPD2's contribution to obesity, hepatic steatosis, insulin resistance, and related metabolic derangements should select compound 21 based on its demonstrated application context. The compound's defined activity against both human and mouse AMPD2 orthologs (IC₅₀ = 0.1 μM and 0.28 μM, respectively) enables direct translation from mouse in vivo studies to human enzyme inhibition benchmarking [1].

Allosteric Mechanism Studies: Conformational Change and Substrate Pocket Disruption

Compound 21 belongs to a chemical series whose allosteric binding mode has been experimentally confirmed by X-ray crystallography (PDB 8HUB for compound 8 analog) [2]. Investigators studying allosteric regulation of AMP deaminase, conformational dynamics of the substrate-binding pocket, or structure-function relationships in the AMPD enzyme family should procure compound 21 as a structurally validated probe. The defined allosteric mechanism provides a distinct pharmacological tool for dissecting AMPD2-dependent signaling from AMPK-mediated pathways [1].

Cross-Species Translational Pharmacology: Human and Mouse Ortholog Profiling

AMPD2 inhibitor 2 (compound 21) offers well-characterized inhibitory activity against both recombinant human AMPD2 (IC₅₀ = 0.1 μM) and mouse AMPD2 (IC₅₀ = 0.28 μM) under standardized assay conditions (30 min preincubation with AMP substrate) [1][3]. This dual-species potency data supports studies requiring correlation of in vitro human enzyme inhibition with in vivo mouse pharmacology, a capability not uniformly available across commercially available AMPD2 inhibitors. The compound's ex vivo activity in mouse liver tissue further strengthens its utility in translational metabolic research [1].

Immuno-Oncology and Energy Homeostasis Research: AMPD2 as a Metabolic Checkpoint

AMPD2 has been implicated in energy homeostasis and immuno-oncology, with selective inhibitors urgently needed to clarify its physiological function [1]. Compound 21 represents a purpose-developed tool compound for investigating AMPD2's role in these contexts. The compound's allosteric mechanism and demonstrated ex vivo liver engagement provide a defined chemical probe for studies examining how AMPD2 inhibition affects tumor microenvironment metabolism, immune cell function, or cellular energy sensing pathways [1].

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